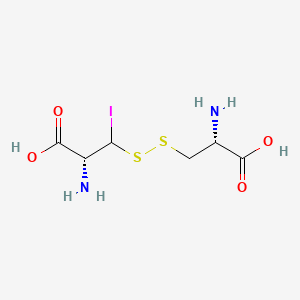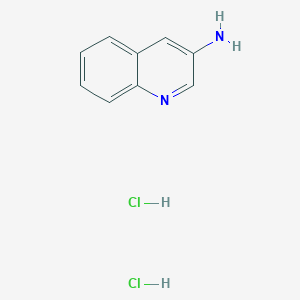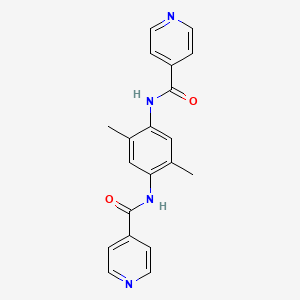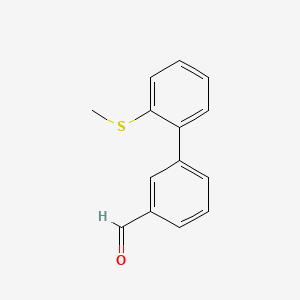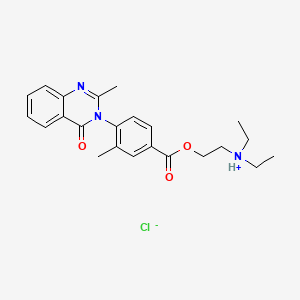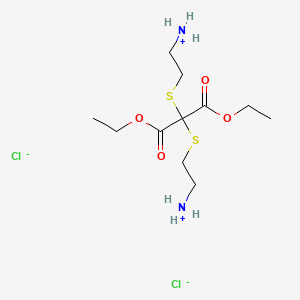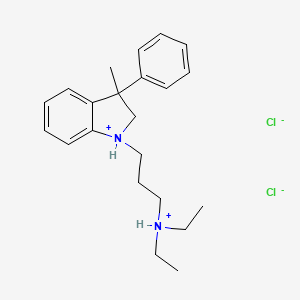
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
The synthesis of 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Applications De Recherche Scientifique
1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Compared to other indole derivatives, 1H-Indole-1-propylamine, 2,3-dihydro-N,N-diethyl-3-methyl-3-phenyl-, dihydrochloride stands out due to its unique structural features and potential applications. Similar compounds include:
- 1H-Indole, 2,3-dihydro-
- 2,3-Dihydro-1H-indol-5-ylmethylamine
- 4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Diethyl-3-Methyl-3-Phenyl- These compounds share some structural similarities but differ in their specific properties and applications .
Propriétés
Numéro CAS |
37126-63-9 |
|---|---|
Formule moléculaire |
C22H32Cl2N2 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
diethyl-[3-(3-methyl-3-phenyl-1,2-dihydroindol-1-ium-1-yl)propyl]azanium;dichloride |
InChI |
InChI=1S/C22H30N2.2ClH/c1-4-23(5-2)16-11-17-24-18-22(3,19-12-7-6-8-13-19)20-14-9-10-15-21(20)24;;/h6-10,12-15H,4-5,11,16-18H2,1-3H3;2*1H |
Clé InChI |
HNRGNYGYOXOSFY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCC[NH+]1CC(C2=CC=CC=C21)(C)C3=CC=CC=C3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
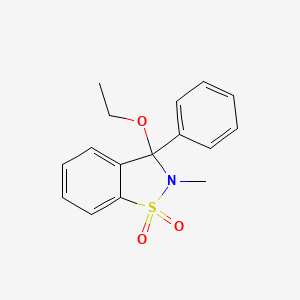
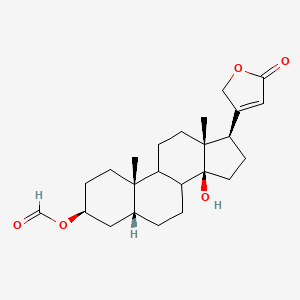

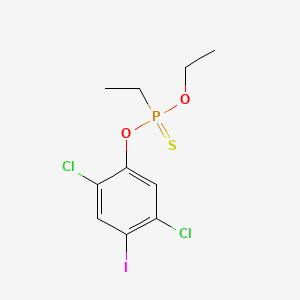
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

